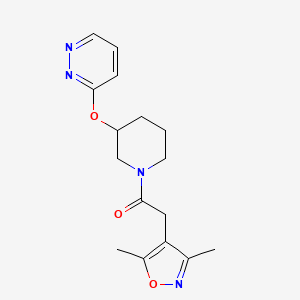
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, also known as DPIE, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. DPIE is a small molecule that belongs to the class of isoxazole-pyridazine hybrids and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, a related derivative, was synthesized using click chemistry. This synthesis involved 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material. The compound was characterized using IR, NMR, and MS studies, and its thermal stability was analyzed using TGA and DSC techniques. The cytotoxicity of the synthesized compound was evaluated, and molecular docking studies were conducted to understand its interaction with human serum albumin, providing insights into its potential biological applications (Govindhan et al., 2017).
Wound-Healing Potential
- A study on 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives demonstrated significant in vivo wound-healing activity. The compounds were synthesized and characterized, and their efficacy in wound healing was tested on Swiss albino rats using incision and dead space wound models. The compounds showed enhanced epithelialization and wound contraction, indicating their potential use in wound-healing applications (Vinaya et al., 2009).
Antibacterial Agents
- Novel substituted 2-4-(2,4-dimethoxy-benzoyl)-phenoxy]-1- 4-(3-piperidin-4-yl-propyl)-piperidin-1- yl]-ethanone sulfonamide benzamides were synthesized to determine their antibacterial activities. The compounds were evaluated for their efficacy as antibacterial agents against various Gram-positive and Gram-negative bacteria. Certain compounds demonstrated potent inhibitory activity, showing promise for therapeutic applications in combating bacterial infections (Vinaya et al., 2008).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
- Research on 4-Yn-1-ones containing different substituents, including prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides, revealed their catalytic reactivity under oxidative carbonylation conditions. This process resulted in the formation of various derivatives, including tetrahydrofuran, dioxolane and oxazoline, dihydropyridinone, and tetrahydropyridinedione, indicating potential applications in synthetic organic chemistry (Bacchi et al., 2005).
Antileukemic Activity
- A series of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized and evaluated for their antileukemic activity against human leukemic cell lines. Some compounds exhibited significant antiproliferative activity, highlighting their potential as antileukemic agents (Vinaya et al., 2012).
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)9-16(21)20-8-4-5-13(10-20)22-15-6-3-7-17-18-15/h3,6-7,13H,4-5,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATGOUAQYZPAEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2366867.png)
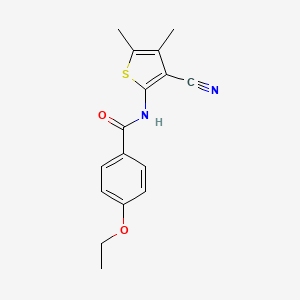
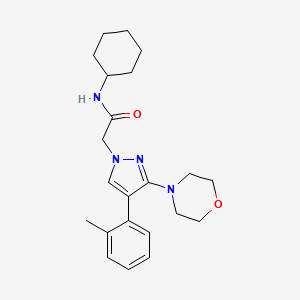

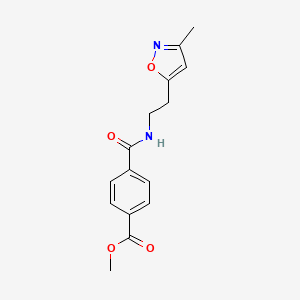
![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)
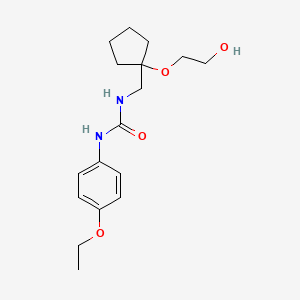

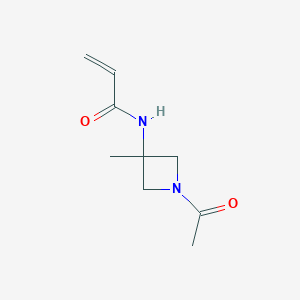
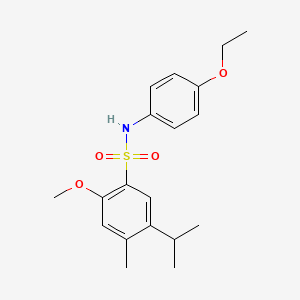
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2366886.png)